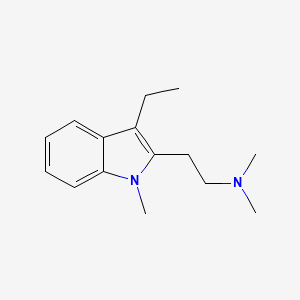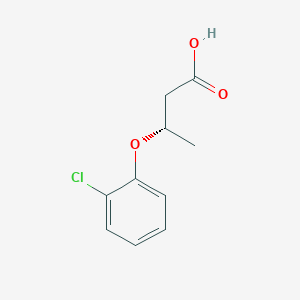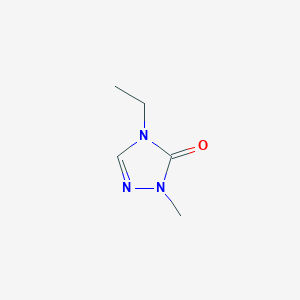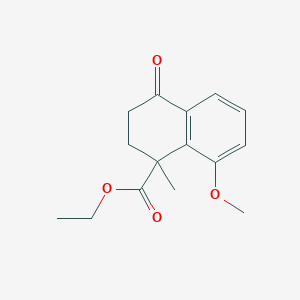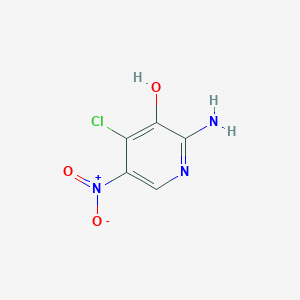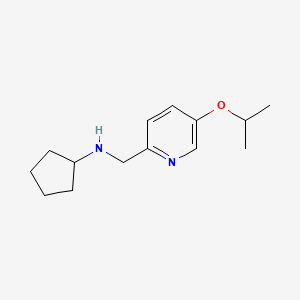
N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine: is a chemical compound with the molecular formula C14H22N2O It is characterized by the presence of a cyclopentanamine group attached to a pyridine ring substituted with an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine typically involves the reaction of 5-isopropoxypyridine-2-carbaldehyde with cyclopentylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures and environmental considerations would also be integral to the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopentanamine moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines with altered substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions .
Biology: The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- N-((5-Methoxypyridin-2-yl)methyl)cyclopentanamine
- N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine
- N-((5-Propoxypyridin-2-yl)methyl)cyclopentanamine
Uniqueness: N-((5-Isopropoxypyridin-2-yl)methyl)cyclopentanamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications .
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N-[(5-propan-2-yloxypyridin-2-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-7-13(16-10-14)9-15-12-5-3-4-6-12/h7-8,10-12,15H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
VFIOJNQPJGNBFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CN=C(C=C1)CNC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)
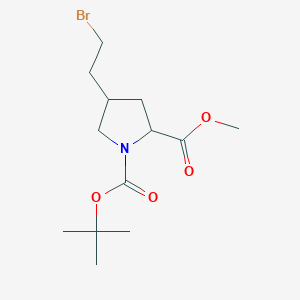
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)

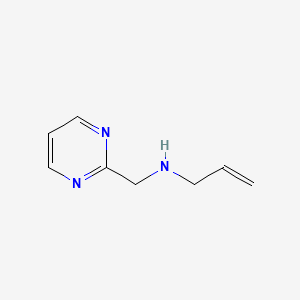
![[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-](/img/structure/B13100911.png)
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
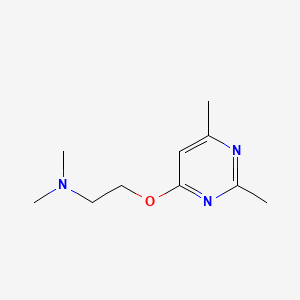
![rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)
